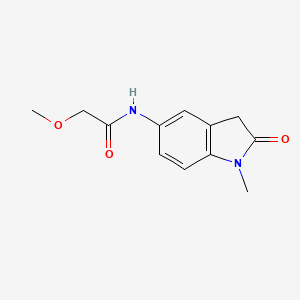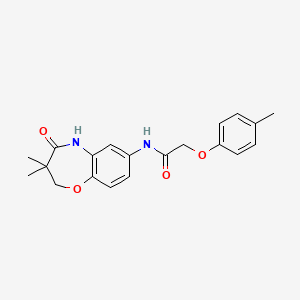
N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, also known as BMPT, is a novel small molecule that has been studied for its potential applications in scientific research. BMPT is a heterocyclic compound containing a triazole ring and a pyridine ring, and is a member of the triazole family of compounds. BMPT has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is not completely understood. However, it is believed that this compound binds to certain proteins in the cell, such as G-protein coupled receptors, and modulates their activity. It is also believed that this compound may interfere with the action of certain enzymes, such as proteases and kinases, which could result in changes in the cell's signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to reduce inflammation. It has also been found to reduce the secretion of pro-inflammatory cytokines and to modulate the expression of genes involved in inflammation. This compound has also been found to modulate the expression of genes involved in cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide for laboratory experiments has several advantages. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive, which makes it a cost-effective option for laboratory experiments. Furthermore, this compound has been found to possess a wide range of biological activities, which makes it a useful tool for studying the mechanism of action of various drugs and for identifying new drug targets.
However, there are also some limitations to using this compound for laboratory experiments. This compound can be toxic at high concentrations, and it is important to use the appropriate safety precautions when handling it. Furthermore, this compound can interact with other compounds, which can affect the results of the experiment.
Orientations Futures
The potential applications of N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide are still being explored. Future research could focus on the development of new synthesis methods for this compound, as well as the development of new derivatives of this compound with improved biological activities. Additionally, further research could be conducted to investigate the mechanism of action of this compound and to identify new drug targets. Finally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer and other diseases.
Méthodes De Synthèse
N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be synthesized by a variety of methods. The most common method involves the reaction of benzyl bromide and 3-methoxyphenylacetic acid in the presence of sodium azide. This reaction produces a benzyl ester, which is then reacted with 4-pyridylacetic acid in the presence of sodium azide to form the desired this compound. Other methods of synthesis include the reaction of benzyl bromide and 3-methoxyphenylacetic acid in the presence of sodium azide and the reaction of benzyl bromide and 4-pyridylacetic acid in the presence of sodium azide.
Applications De Recherche Scientifique
N-benzyl-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. This compound has been used in a variety of studies to investigate the mechanism of action of various drugs and to identify new drug targets. This compound has also been used to study the effects of drugs on cellular processes, such as apoptosis, autophagy, and cell cycle progression.
Propriétés
IUPAC Name |
N-benzyl-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-29-19-9-5-8-18(14-19)27-21(17-10-12-23-13-11-17)20(25-26-27)22(28)24-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJORPATNUQATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6491042.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B6491048.png)
![methyl 5-{[2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}furan-2-carboxylate](/img/structure/B6491051.png)
![N-(4-acetamidophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide](/img/structure/B6491057.png)
![3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6491061.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-sulfonamide](/img/structure/B6491065.png)
![methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6491072.png)
![2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide](/img/structure/B6491080.png)


![3-(4-methoxyphenyl)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}propanamide](/img/structure/B6491110.png)
![2-(4-methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6491116.png)
![N-cyclopentyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6491134.png)
![1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6491148.png)